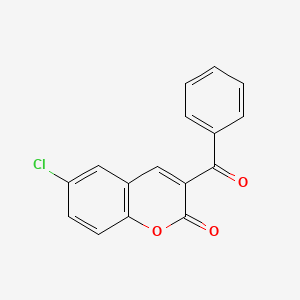

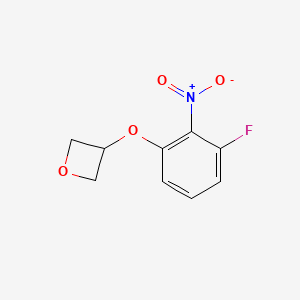

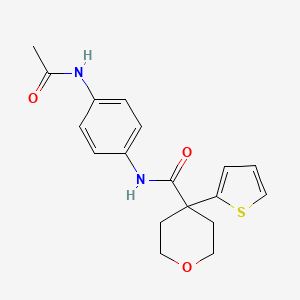

![molecular formula C9H7F3N2OS B2709003 4-[(1,1,1-Trifluoropropan-2-yl)oxy]thieno[2,3-d]pyrimidine CAS No. 2201328-72-3](/img/structure/B2709003.png)

4-[(1,1,1-Trifluoropropan-2-yl)oxy]thieno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound is not clearly documented in the available resources .Molecular Structure Analysis

The molecular structure of this compound is not clearly documented in the available resources .Chemical Reactions Analysis

The chemical reactions involving this compound are not clearly documented in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not clearly documented in the available resources.Scientific Research Applications

Novel Synthesis Techniques

The synthesis of thieno[2,3-d]pyrimidine derivatives involves innovative methods that yield various compounds with potential applications in material science and biology. For instance, Altowyan et al. (2023) reported the synthesis of a novel hydrazone-containing thieno[2,3-d]pyrimidine, which was obtained from the reaction of triketoester and exocyclic acetohydrazide in methanol, showcasing the compound's crystal structure and computational investigations (Altowyan et al., 2023).

Structural and Chemical Properties

Research has focused on the characterization of the structural and chemical properties of thieno[2,3-d]pyrimidine derivatives. Yang et al. (2014) synthesized a specific thieno[2,3-d]pyrimidine derivative through a facile three-step procedure, highlighting the molecule's planar conformation except for the fluorine atoms (Yang et al., 2014).

Biological Applications

A notable study by Deng et al. (2009) synthesized a series of thieno[2,3-d]pyrimidines as selective folate receptor substrates, demonstrating their potent growth inhibitory effects on human tumor cells expressing folate receptors, showcasing a unique mechanism of action distinct from other antifolates (Deng et al., 2009).

Charge Transfer Materials

Irfan (2014) investigated 4,6-di(thiophen-2-yl)pyrimidine derivatives for their potential as efficient charge transfer materials. The study optimized ground state geometries and discussed the charge transfer properties based on ionization potentials, electron affinities, and reorganization energies, suggesting applications in electronic devices (Irfan, 2014).

Synthesis of Fluorinated Derivatives

Song et al. (2012) developed a novel series of fluorinated thieno[2,3-d]pyrimidine derivatives incorporating 1,3,4-thiadiazole by a microwave-assisted procedure. This synthesis approach provided mild reaction conditions, short reaction times, and good yields, indicating potential applications in medicinal chemistry and material science (Song et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not clearly documented in the available resources.

Safety and Hazards

properties

IUPAC Name |

4-(1,1,1-trifluoropropan-2-yloxy)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2OS/c1-5(9(10,11)12)15-7-6-2-3-16-8(6)14-4-13-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULMNCOAWQRLPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)OC1=C2C=CSC2=NC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methylboronic acid](/img/structure/B2708922.png)

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2708924.png)

![3-amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline-2,4-dicarbonitrile](/img/structure/B2708937.png)

![N-[1-(4-methoxyphenyl)ethyl]hydroxylamine](/img/structure/B2708938.png)